Superior GPR35 Agonist Potency Compared to Chloroethyl Analog
1-(2-Bromoethyl)-4-methylpiperazine exhibits significantly higher agonist potency at the human GPR35 receptor relative to its chloroethyl analog. In a dynamic mass redistribution (DMR) desensitization assay using human HT-29 cells, the bromoethyl derivative achieved an IC50 of 8.60 nM [1]. In contrast, the structurally analogous 1-(2-chloroethyl)-4-methylpiperazine demonstrated an IC50 of 22 nM under comparable assay conditions [2]. This represents an approximate 2.6-fold improvement in potency attributable to the bromoethyl leaving group.
| Evidence Dimension | GPR35 Receptor Desensitization Potency |
|---|---|
| Target Compound Data | IC50 = 8.60 nM |
| Comparator Or Baseline | 1-(2-Chloroethyl)-4-methylpiperazine: IC50 = 22 nM |
| Quantified Difference | Approximately 2.6-fold more potent |
| Conditions | Human HT-29 cells; DMR desensitization assay; preincubation with 1 µM zaprinast for 1 hr |
Why This Matters
Higher potency reduces the required concentration for biological studies, minimizing off-target effects and conserving valuable compound stock.
- [1] BindingDB. (2024). BDBM50259839 (CHEMBL4100677): Agonist activity at GPR35 in human HT-29 cells. BindingDB Assay Data. View Source
- [2] BindingDB. (2024). BDBM50575522 (CHEMBL4878979): Agonist activity at human GPR35 receptor expressed in HT-29 cells. BindingDB Assay Data. View Source
